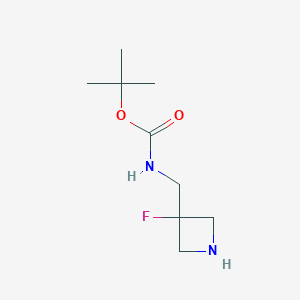
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate
Übersicht
Beschreibung
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate is a useful research compound. Its molecular formula is C9H17FN2O2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate, with the CAS number 1374657-58-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azetidines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a tert-butyl group and a fluorinated azetidine moiety. The fluorine atom may enhance the compound's metabolic stability and binding affinity to biological targets.
The mechanism of action for this compound involves several key interactions:
- Target Interaction : The azetidine ring interacts with specific proteins and enzymes, potentially modulating their activity. This interaction may influence various signaling pathways within cells.
- Biochemical Pathways : The compound has been shown to affect cellular processes such as apoptosis, cell proliferation, and inflammation by modulating key signaling molecules like cytokines and growth factors.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may reduce bacterial load in various models, making it a candidate for further investigation in antibacterial therapies.
Anticancer Activity
The compound has shown promise in anticancer studies. It is hypothesized that its ability to modulate apoptotic pathways could lead to increased cancer cell death. In vitro studies have demonstrated that at certain concentrations, this compound can inhibit the growth of cancer cell lines.
Case Studies
- In Vitro Studies : In a recent study, this compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown that administration of this compound led to significant reductions in tumor size compared to control groups. These findings warrant further exploration into its mechanisms and efficacy.
Enzyme Interactions
The compound interacts with various enzymes, particularly those involved in drug metabolism such as cytochrome P450 enzymes. This interaction can influence the pharmacokinetics of other drugs when co-administered.
Cytokine Modulation
Studies have indicated that this compound can modulate levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests potential applications in inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azetidine ring with fluorine | Antimicrobial, anticancer |
| Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | Imidazo ring system | Antituberculosis |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Imidazo ring with methyl groups | Anticancer |
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9/h11H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOGVNBUZVYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













